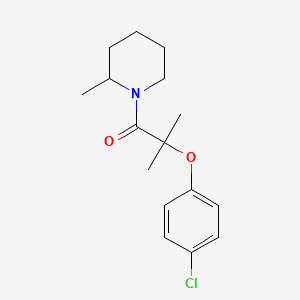![molecular formula C16H23ClN2O2 B4050654 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4050654.png)
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-ethylpiperazine
Descripción general
Descripción
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-ethylpiperazine is a useful research compound. Its molecular formula is C16H23ClN2O2 and its molecular weight is 310.82 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.1448057 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
One foundational aspect of research involves the synthesis of complex molecules through various chemical reactions. For example, studies have shown the hydrolysis of compounds to yield pyruvic acid, carbon dioxide, and amines, indicating a focus on understanding compound reactivity and potential for creating new molecules (Iwanami et al., 1964). This type of research is crucial for expanding the chemical toolbox available for further pharmaceutical and materials science applications.
Degradation and Environmental Impact
Another area of research involves understanding the environmental impact of chemical compounds, particularly in the degradation of pesticides. For instance, the study on the degradation of chlorotriazine pesticides by sulfate radicals highlights the chemical reactivity and potential pathways for breaking down environmental contaminants (Lutze et al., 2015). This research is vital for developing more effective and environmentally friendly methods for pesticide degradation.
Pharmaceutical Applications
In the pharmaceutical domain, research has explored the antidepressant and anxiolytic-like effects of phenylpiperazine derivatives, demonstrating their potential as therapeutic agents for mental health conditions (Pytka et al., 2015). Such studies are fundamental in the quest for new medications with improved efficacy and safety profiles.
Metabolic Studies
Metabolic studies of novel compounds, such as the investigation of the metabolism of 4-methylpiperazine-1-carbodithioc acid derivatives in rat bile, provide insights into how these compounds are processed in biological systems (Jiang et al., 2007). This research is crucial for drug development, helping to predict the behavior of potential pharmaceuticals in the body.
Tuberculostatic Activity
Exploring the tuberculostatic activity of pyrazine derivatives, as demonstrated in some studies, points to the ongoing search for effective treatments against tuberculosis (Foks et al., 2005). This research contributes to the global effort to combat infectious diseases with novel therapeutic agents.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-4-18-7-9-19(10-8-18)16(20)13(3)21-14-5-6-15(17)12(2)11-14/h5-6,11,13H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWPNHRIUFBOEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)OC2=CC(=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(1,3-benzodioxol-5-yl)-3-hydroxy-1-isopropyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4050609.png)
![3-methyl-5-[(3-nitrophenyl)amino]-5-oxopentanoic acid](/img/structure/B4050616.png)

![2,3-dichloro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4050622.png)

![ethyl 4-[2-[(2-chlorobenzyl)thio]-4-oxo-3(4H)-quinazolinyl]-1-piperidinecarboxylate](/img/structure/B4050642.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B4050646.png)

![(3E)-N-isopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]hex-3-enamide](/img/structure/B4050657.png)
![methyl 7-(2,3-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4050673.png)

